5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and an imidazo[2,1-a]isoquinoline core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole derivatives with isoquinoline precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the formation of the imidazo[2,1-a]isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and immune response. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities, including anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole group and have been studied for their antitumor activities.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline is unique due to its imidazo[2,1-a]isoquinoline core, which imparts distinct pharmacological properties. This structural feature differentiates it from other similar compounds and contributes to its specific biological activities and therapeutic potential.
Properties
CAS No. |
115621-87-9 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H14N2O2/c1-2-4-14-12(3-1)9-15(20-8-7-19-18(14)20)13-5-6-16-17(10-13)22-11-21-16/h1-6,9-10H,7-8,11H2 |
InChI Key |
XRENMKVJOCRUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=CC=CC=C3C2=N1)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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